![molecular formula C17H15N3O3 B15165440 2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with malononitrile and 2-amino-3-cyano-4H-pyran in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-5-oxo-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile.
Reduction: Formation of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Similar structure but with a chromene core instead of a pyrano[3,2-c]pyridine core.
2-amino-4-(4-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Lacks the hydroxyl group present in the target compound.
Uniqueness
2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H15N3O3 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O3/c1-9-7-13-15(17(21)20-9)14(12(8-18)16(19)23-13)10-3-5-11(22-2)6-4-10/h3-7,14H,19H2,1-2H3,(H,20,21) |
InChI 键 |
LAGJMECVGIMZSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


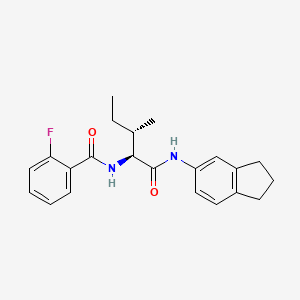
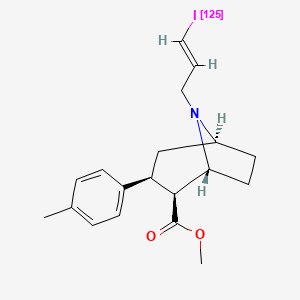
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
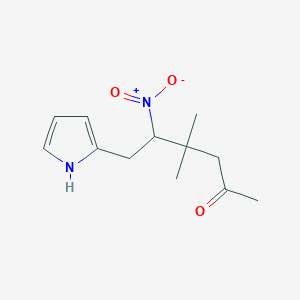
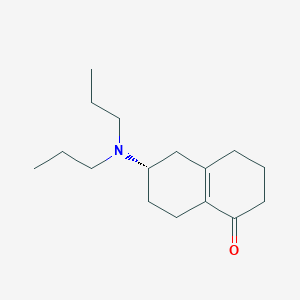
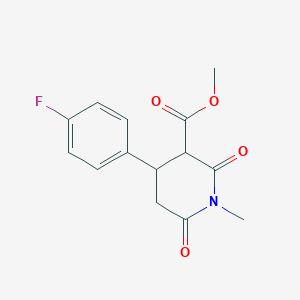
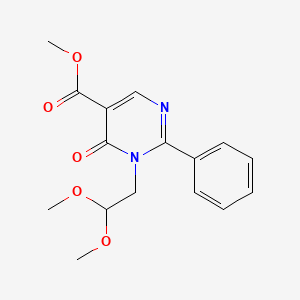
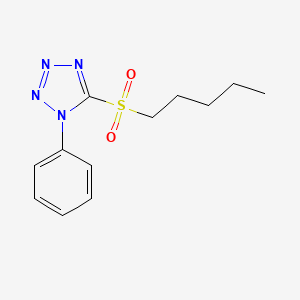
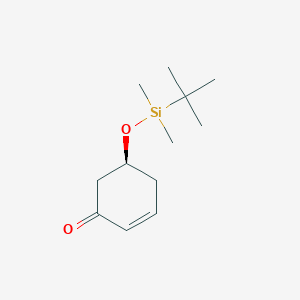
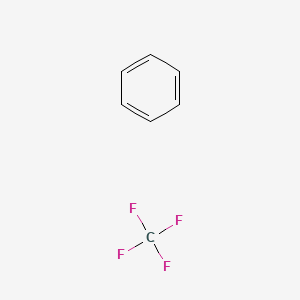
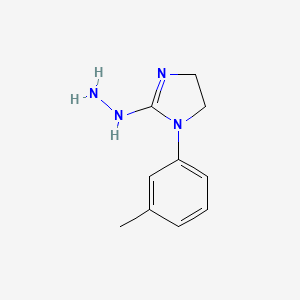
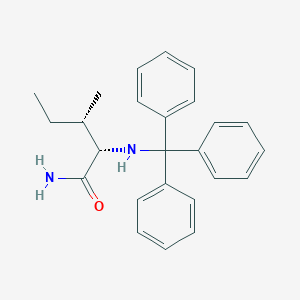
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
